molecular formula C22H20ClNO2 B14942030 (1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14942030
M. Wt: 365.8 g/mol
InChI Key: TVDJRMHBCLHPQS-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a synthetic organic compound that belongs to the pyrroloquinoline family. Compounds in this family are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties . This specific compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy group, and multiple methyl groups.

Preparation Methods

The synthesis of 1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves several steps:

    Reduction: The starting material, 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, is reduced using aqueous hydrazine hydrate.

    Condensation: The reduced product is then condensed with 4-chlorobenzaldehyde under basic conditions to form the desired compound.

Chemical Reactions Analysis

1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Further reduction can occur at different positions, depending on the reagents and conditions used.

    Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include hydrazine hydrate for reduction, various oxidizing agents for oxidation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, preventing them from participating in the coagulation cascade.

Comparison with Similar Compounds

Similar compounds include other derivatives of pyrroloquinoline, such as:

The uniqueness of 1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H20ClNO2

Molecular Weight

365.8 g/mol

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H20ClNO2/c1-13-12-22(2,3)24-20-17(13)10-16(26-4)11-18(20)19(21(24)25)9-14-5-7-15(23)8-6-14/h5-12H,1-4H3/b19-9+

InChI Key

TVDJRMHBCLHPQS-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3/C(=C\C4=CC=C(C=C4)Cl)/C2=O)OC)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=CC4=CC=C(C=C4)Cl)C2=O)OC)(C)C

Origin of Product

United States

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